molecular formula C10H8O B1472737 2-Naphthol-D8 CAS No. 78832-61-8

2-Naphthol-D8

Cat. No. B1472737
CAS RN: 78832-61-8
M. Wt: 152.22 g/mol
InChI Key: JWAZRIHNYRIHIV-GZORGGLCSA-N
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Description

“2-Naphthol-D8” is the deuterium labeled 2-Naphthol . It is a metabolite of naphthalene, catalyzed by cytochrome P450 (CYP) isozymes (CYP 1A1, CYP 1A2, CYP 2A1, CYP 2E1, and CYP 2F2) . It has been used as an antiseptic, anthelmintic, and counter-irritant in alopecia .


Synthesis Analysis

2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Molecular Structure Analysis

The OH group of cis-1-naphthol points ≈6° out of plane, which is consistent with the inertial defect data of cis- and trans-1-naphthol . The non-planarity of cis-1-naphthol is a result of a close-contact H-atom–H-atom interaction .


Chemical Reactions Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .


Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .

Scientific Research Applications

Electrochemical Oxidation

2-Naphthol undergoes anodic oxidation in acid media at boron-doped diamond electrodes. This process involves the oxidation of 2-naphthol to naphthoxy radical and 1,4-naphthoquinone. The oxidation reactions lead to the complete incineration of 2-naphthol, with electrode fouling being inhibited at high positive potentials (Panizza et al., 2001).

Regioselective Arylation Reactions

2-Naphthol is involved in regioselective arylation reactions with aryl halides under palladium catalysis. The reaction of 2-naphthol with aryl bromides results in the formation of diarylated compounds, showcasing its utility in complex organic syntheses (Satoh et al., 1998).

Intermolecular Bonding and Vibrations

Studies on the 2-naphthol⋅H2O/D2O system reveal insights into its intermolecular bonding and vibrations. This research is crucial for understanding the interaction dynamics of 2-naphthol in different chemical environments (Schütz et al., 1993).

O-Alkylation over Zeolites

The alkylation of 2-naphthol using dimethyl carbonate and methanol over different zeolites has been studied. This research highlights the mechanisms and efficiency of 2-naphthol alkylation in different zeolitic structures, contributing to the field of catalysis (Kirumakki et al., 2004).

Surface Charge Studies with Micelles

2-Naphthol is used as a fluorescent probe to study the surface charge of zwitterionic sulfobetaine micelles. This research provides insights into the microenvironmental properties of these micelles, which are important for understanding biological interfaces (Pedro et al., 2012).

Oxidative Dearomatization

2-Naphthol undergoes oxidative dearomatization reactions to produce a variety of spirocyclic compounds. This process, catalyzed by palladium(II), involves C-H functionalization and ring dearomatization, demonstrating the versatility of 2-naphthol in organic synthesis (Gu et al., 2014).

Enzymatic Synthesis of Polymers

2-Naphthol is used in the enzymatic synthesis of fluorescent polymers. The oxidative enzyme horseradish peroxidase is utilized to create poly(2-naphthol) with unique properties, relevant to material science and engineering (Premachandran et al., 1996).

Safety And Hazards

2-Naphthol-D8 may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or if inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility . It is recommended to keep away from food, drink, and animal feeding stuffs, and to avoid discharge to the aquatic environment .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered . This review might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

properties

IUPAC Name

1,2,3,4,5,6,8-heptadeuterio-7-deuteriooxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZRIHNYRIHIV-GZORGGLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthol-D8

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but using 0.506 g. of PGA1, 0.254 ml. of triethylamine, 0.238 ml. of isobutylchloroformate, and 0.327 g. of β-naphthol, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-hexane (2:3) followed by ethyl acetate-hexane (7:3). The residue obtained by concentration of selected fractions, 0.45 g., is crystallized from ethyl acetate diluted with two volumes of hexane as the title compound, white free-flowing crystals, m.p. 49.0°-50.0° C., having Rf 0.5 (TLC on silica gel in ethyl acetate-hexane (1:1)).
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Synthesis routes and methods II

Procedure details

Silylations of aryl alkyl ethers at elevated temperatures were conducted under the conditions applied to diaryl ethers to probe the cleavage selectivity of sp2 versus sp3 C—O bond. At the elevated temperatures of these experiments, the reaction of 2-methoxynaphthalene gave 2-naphthol as the major product in moderate yield (Scheme 1). GC-MS analysis of the crude reaction mixture indicated the presence of trace amounts of naphthalene along with 2-methylnaphthalene and further reduced species, including products of partial aromatic reduction. Compounds presumably derived from 2-naphthol silylation were also detected. Likewise, cleavage of 2-ethoxynaphthalene under the same conditions gave 2-naphthol in slightly higher yield, but with the same or analogous side products. Sterically bulkier ethers were investigated to probe the versatility and possible mechanism of the C—O bond cleavage. Despite the large alkyl substituent adjacent to the ether oxygen, reaction of 2-neopentyloxynaphthalene provided 2-naphthol in approximately the same yield as with the less bulky substrates. Even 2-tert-butyloxynapthalene was cleaved to give the expected naphthol in 55% yield (Scheme 1). Control experiments performed at identical conditions but without triethylsilane provided 2-naphthol in cases of 2-ethoxy- and 2-tert-butyloxynapthalene albeit with substantially diminished yields. Since 2-methoxy- and 2-neopentyloxy-substrates remained intact in such silane-free cleavages, a b elimination mechanism is likely to be operative. When attempting to reduce 4-tert-butyl and 4-methyl anisoles under the standard conditions, the yields of the corresponding phenols were high, likely because of more challenging silylation of the substituted phenyl ring for the steric reasons (Scheme 2).
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Synthesis routes and methods III

Procedure details

Silylations of aryl alkyl ethers at elevated temperatures were conducted under the conditions applied to diaryl ethers to probe the cleavage selectivity of sp2 versus sp3 C—O bond. At the elevated temperatures of these experiments, the reaction of 2-methoxynaphthalene gave 2-naphthol as the major product in moderate yield (Scheme 1). GC-MS analysis of the crude reaction mixture indicated the presence of trace amounts of naphthalene along with 2-methylnaphthalene and further reduced species, including products of partial aromatic reduction. Compounds presumably derived from 2-naphthol silylation were also detected. Likewise, cleavage of 2-ethoxynaphthalene under the same conditions gave 2-naphthol in slightly higher yield, but with the same or analogous side products. Sterically bulkier ethers were investigated to probe the versatility and possible mechanism of the C—O bond cleavage. Despite the large alkyl substituent adjacent to the ether oxygen, reaction of 2-neopentyloxynaphthalene provided 2-naphthol in approximately the same yield as with the less bulky substrates. Even 2-tert-butyloxynapthalene was cleaved to give the expected naphthol in 55% yield (Scheme 1). Control experiments performed at identical conditions but without triethylsilane provided 2-naphthol in cases of 2-ethoxy- and 2-tert-butyloxynapthalene albeit with substantially diminished yields. Since 2-methoxy- and 2-neopentyloxy-substrates remained intact in such silane-free cleavages, a b elimination mechanism is likely to be operative. When attempting to reduce 4-tert-butyl and 4-methyl anisoles under the standard conditions, the yields of the corresponding phenols were high, likely because of more challenging silylation of the substituted phenyl ring for the steric reasons (Scheme 2).
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthol-D8
Reactant of Route 2
2-Naphthol-D8
Reactant of Route 3
2-Naphthol-D8
Reactant of Route 4
2-Naphthol-D8
Reactant of Route 5
2-Naphthol-D8
Reactant of Route 6
2-Naphthol-D8

Citations

For This Compound
1
Citations
TR Bartlett - 2023 - search.proquest.com
A method for gas chromatography tandem mass spectrometry (GC-MS/MS) in selected reaction monitoring (SRM) mode has been optimized to quantify 250 compounds of a variety of …
Number of citations: 2 search.proquest.com

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